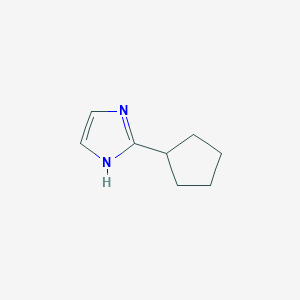
N-(4-ethylphenyl)-2-(6-methyl-4-oxo-3-tosylquinolin-1(4H)-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-ethylphenyl)-2-(6-methyl-4-oxo-3-tosylquinolin-1(4H)-yl)acetamide, commonly known as EMOTA, is a chemical compound that has recently gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and biochemistry. EMOTA is a quinoline derivative that has been synthesized using a variety of methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments.
Mécanisme D'action
The mechanism of action of EMOTA is not fully understood, but it is believed to involve interactions with proteins, particularly enzymes. EMOTA has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. EMOTA has also been shown to interact with proteins involved in apoptosis, leading to cell death in cancer cells.
Biochemical and Physiological Effects:
EMOTA has been shown to have a variety of biochemical and physiological effects, depending on the specific application. In medicinal chemistry, EMOTA has been shown to induce apoptosis in cancer cells, inhibit tumor growth, and reduce inflammation. In biochemistry, EMOTA has been shown to interact with enzymes and alter their activity, leading to changes in metabolic pathways. In pharmacology, EMOTA has been studied for its potential as a drug delivery system, as it can be modified to target specific tissues or cells.
Avantages Et Limitations Des Expériences En Laboratoire
EMOTA has several advantages for laboratory experiments, including its ease of synthesis, stability, and potential applications in various fields. However, there are also limitations to its use, including its potential toxicity and the need for further research to fully understand its mechanism of action and potential applications.
Orientations Futures
There are several future directions for research on EMOTA, including further studies on its mechanism of action, potential applications in drug delivery, and its interactions with proteins and enzymes. Additionally, there is a need for further research on the potential toxicity of EMOTA and its effects on different cell types and tissues. Overall, EMOTA has the potential to be a valuable tool for scientific research and has promising applications in various fields.
Méthodes De Synthèse
EMOTA can be synthesized using a variety of methods, including the reaction of 4-ethylphenylamine with 6-methyl-4-oxo-3-tosylquinoline-1(4H)-yl)acetic acid, followed by the addition of acetic anhydride and triethylamine. Other methods involve the use of different reagents and solvents, but the overall goal is to produce a high yield of pure EMOTA.
Applications De Recherche Scientifique
EMOTA has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. In medicinal chemistry, EMOTA has been shown to have potential as an anticancer agent, as it can induce apoptosis in cancer cells and inhibit tumor growth. In biochemistry, EMOTA has been studied for its ability to interact with proteins, particularly enzymes, and alter their activity. In pharmacology, EMOTA has been investigated for its potential as a drug delivery system, as it can be modified to target specific tissues or cells.
Propriétés
IUPAC Name |
N-(4-ethylphenyl)-2-[6-methyl-3-(4-methylphenyl)sulfonyl-4-oxoquinolin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N2O4S/c1-4-20-8-10-21(11-9-20)28-26(30)17-29-16-25(27(31)23-15-19(3)7-14-24(23)29)34(32,33)22-12-5-18(2)6-13-22/h5-16H,4,17H2,1-3H3,(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXUITJALVDOKQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CN2C=C(C(=O)C3=C2C=CC(=C3)C)S(=O)(=O)C4=CC=C(C=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-(methoxymethyl)-6-methyl-2-oxo-1,2-dihydro-7-quinolinyl]hexanamide](/img/structure/B2799425.png)


![2-Chloro-N-[[(2R,3S)-2-(2-ethylpyrazol-3-yl)oxolan-3-yl]methyl]propanamide](/img/structure/B2799429.png)

![N1-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(pyridin-3-ylmethyl)oxalamide](/img/structure/B2799431.png)
![(5E)-5-[(4-bromophenyl)methylidene]-3-methyl-1,3-thiazolidine-2,4-dione](/img/structure/B2799433.png)



![Methyl 3-(2-(2,5-dioxopyrrolidin-1-yl)acetamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2799441.png)
